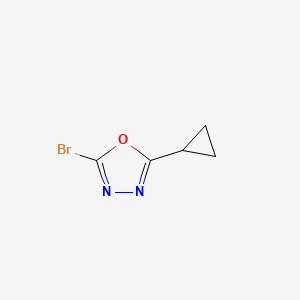
5-Bromo-2-methyl-1,3-benzoxazol-7-amine
Overview
Description
“5-Bromo-2-methyl-1,3-benzoxazol-7-amine” is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrN2O/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,10H2,1H3 .Physical and Chemical Properties Analysis
The compound is a powder and it’s stored at room temperature .Scientific Research Applications
Antimicrobial Activities
Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel triazole derivatives, including benzoxazole compounds, were synthesized and screened for antimicrobial activities, showing good to moderate activity against tested microorganisms (Bektaş et al., 2007). This suggests that benzoxazole derivatives, potentially including 5-Bromo-2-methyl-1,3-benzoxazol-7-amine, could have applications in developing new antimicrobial agents.
Synthesis of Anticancer Agents
Another significant area of research involves the synthesis of benzoxazole derivatives as anticancer agents. A study described the synthesis and cytotoxic activity of cyclic amine-containing benzoxazole and benzoxazolone derivatives, highlighting their potential as potent anticancer agents (Murty et al., 2011). This implies that compounds like this compound could be valuable for cancer research, particularly in designing new therapeutic molecules.
Fluorescent Probes
Benzoxazole derivatives have also found applications as fluorescent probes. A specific study synthesized a compound sensitive to amine, demonstrating its suitability for sensing hexamethylenediamine and hydrazine with different fluorescent colors (Lee et al., 2004). This indicates that benzoxazole compounds, by extension potentially including this compound, could be utilized in developing fluorescent probes for chemical sensing and biological applications.
High-Performance Polymers
Furthermore, benzoxazole derivatives have been incorporated into high-performance polymers. Research into new bis(ether-amine) monomers, including benzoxazole pendent groups, has led to the development of modified poly(ether-imide)s with improved properties, such as thermal stability (Toiserkani, 2011). This suggests potential industrial applications for benzoxazole derivatives in creating advanced materials with enhanced performance characteristics.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-benzoxazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWRZDSIMJRUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)













